2-(Nitroacetyl)phenol
Description
2-(Nitroacetyl)phenol is a phenolic compound featuring a nitroacetyl (-CO-CH2-NO2) substituent in the ortho position of the benzene ring. This structure combines the electron-withdrawing effects of both the nitro (-NO2) and acetyl (-COCH3) groups, influencing its chemical reactivity, stability, and physical properties.
Key structural attributes:
- Molecular formula: Hypothetical C8H7NO5 (assuming nitroacetyl as -CO-CH2-NO2).
- Functional groups: Phenolic hydroxyl (-OH), acetyl (-COCH3), and nitro (-NO2).
- Potential applications: Likely roles in organic synthesis, pharmaceuticals, or materials science due to its reactive substituents.
Properties
Molecular Formula |
C8H7NO4 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)-2-nitroethanone |
InChI |
InChI=1S/C8H7NO4/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,10H,5H2 |
InChI Key |
FNJQNVCMYIDTRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
*Hypothetical values based on structural inference.
Functional Group Effects
- Electron-withdrawing groups: Nitro and acetyl groups in this compound enhance acidity compared to simple phenols. For example, 2-Nitrophenol (pKa ~7.2) is more acidic than phenol (pKa ~10) due to nitro stabilization of the conjugate base .
- Steric and electronic effects: The ortho-nitroacetyl group in this compound may hinder electrophilic substitution reactions, directing further substitutions to meta or para positions.
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